2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID
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Overview
Description
2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes bromine atoms and a xanthene core, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID typically involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with appropriate aryl aldehydes in the presence of catalysts. Various catalysts such as nano-TiO2, P2O5/SiO2, ZrOCl2·8H2O, and silica sulfuric acid have been employed to facilitate this reaction . The reaction conditions often include solvent-free environments, which enhance the yield and reduce reaction times.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods ensure high purity and yield, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atoms, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various xanthene derivatives, which have significant biological and industrial applications.
Scientific Research Applications
Chemistry
In chemistry, 2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound exhibits various biological activities, including antibacterial, anti-inflammatory, and antiviral properties. It is used in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of dyes, fluorescent materials, and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for diverse applications .
Mechanism of Action
The mechanism of action of 2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The bromine atoms and xanthene core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
9-aryl-1,8-dioxo-octahydroxanthenes: These compounds share a similar xanthene core but differ in their substituents.
3,3,6,6-tetramethyl-9-(phenyl)-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene: This compound has a similar structure but lacks the bromine atoms.
Uniqueness
The presence of bromine atoms in 2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID imparts unique reactivity and biological properties, making it distinct from other xanthene derivatives .
Properties
Molecular Formula |
C25H26Br2O6 |
---|---|
Molecular Weight |
582.3 g/mol |
IUPAC Name |
2-[2,6-dibromo-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C25H26Br2O6/c1-24(2)7-15(28)21-17(9-24)33-18-10-25(3,4)8-16(29)22(18)20(21)12-5-13(26)23(14(27)6-12)32-11-19(30)31/h5-6,20H,7-11H2,1-4H3,(H,30,31) |
InChI Key |
YQMCDIMMXDEYAU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)Br)OCC(=O)O)Br)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)Br)OCC(=O)O)Br)C(=O)C1)C |
Origin of Product |
United States |
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